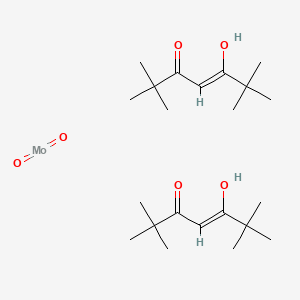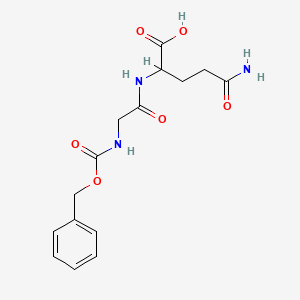
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula MoO₂(C₁₁H₁₉O₂)₂. It is known for its yellow crystalline appearance and is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals . This compound is part of the AE Organometallics™ series and is valued for its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of molybdenum trioxide (MoO₃) with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) oxide, while reduction could produce molybdenum(IV) compounds .
Wissenschaftliche Forschungsanwendungen
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It can also interact with biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Molybdenum dioxide tetramethylheptadionate
- Molybdenum (IV) oxide tetramethyl-heptanedionate
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxomolybdenum (VI)
Uniqueness
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high stability, purity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Eigenschaften
Molekularformel |
C22H40MoO6 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; |
InChI-Schlüssel |
FLPSXHSSVOJARZ-KKUWAICFSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)

![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)


